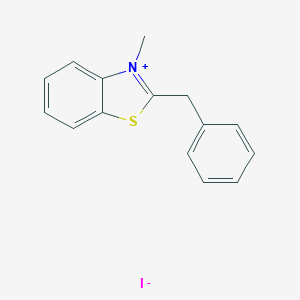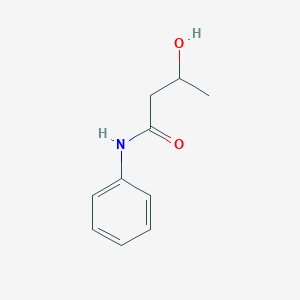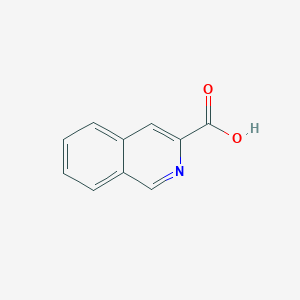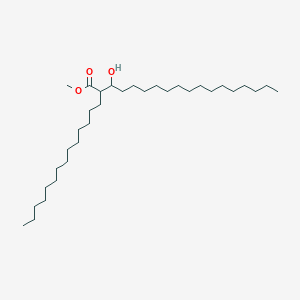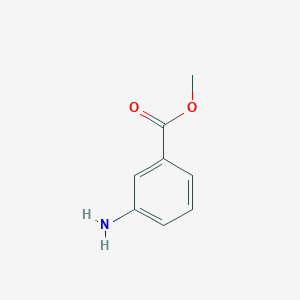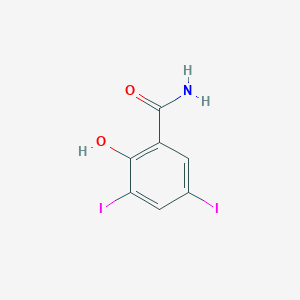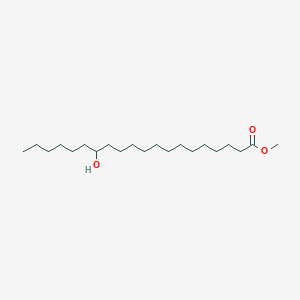
Methyl 14-hydroxyicosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 14-hydroxyicosanoate (MHI) is a long-chain fatty acid derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. MHI is a natural compound found in marine organisms, such as sponges, and has been synthesized in the laboratory for further study. In
作用機序
The mechanism of action of Methyl 14-hydroxyicosanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 14-hydroxyicosanoate has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are inflammatory mediators. Methyl 14-hydroxyicosanoate has also been found to activate the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
生化学的および生理学的効果
Methyl 14-hydroxyicosanoate has been found to have various biochemical and physiological effects. In vitro studies have shown that Methyl 14-hydroxyicosanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Methyl 14-hydroxyicosanoate has also been found to activate PPAR, which regulates the expression of genes involved in lipid metabolism and inflammation. In vivo studies have shown that Methyl 14-hydroxyicosanoate can reduce inflammation and oxidative stress in the brain and improve cognitive function.
実験室実験の利点と制限
One advantage of using Methyl 14-hydroxyicosanoate in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Methyl 14-hydroxyicosanoate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using Methyl 14-hydroxyicosanoate is its low solubility in water, which can make it difficult to administer in vivo. Methyl 14-hydroxyicosanoate also has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of Methyl 14-hydroxyicosanoate. One direction is to further elucidate the mechanism of action of Methyl 14-hydroxyicosanoate, particularly its interactions with specific signaling pathways and enzymes. Another direction is to explore the potential applications of Methyl 14-hydroxyicosanoate in other research fields, such as metabolic disorders and infectious diseases. Additionally, the development of analogs of Methyl 14-hydroxyicosanoate with improved solubility and pharmacokinetics could enhance its effectiveness in vivo.
Conclusion
Methyl 14-hydroxyicosanoate is a promising compound for scientific research due to its natural origin, ease of synthesis, and potential applications in various research fields. Its mechanism of action involves the modulation of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are limitations to its use, such as low solubility and short half-life, the future directions for the study of Methyl 14-hydroxyicosanoate are numerous, and it is likely to remain an important compound for scientific research in the years to come.
合成法
Methyl 14-hydroxyicosanoate can be synthesized through a multi-step process starting from commercially available precursors. The synthesis involves the protection of the hydroxyl group, the elongation of the carbon chain, and the deprotection of the hydroxyl group to obtain the final product. The yield of the synthesis process varies depending on the specific method used and the purity of the starting materials. However, the synthesis of Methyl 14-hydroxyicosanoate has been optimized over the years, and high yields of pure Methyl 14-hydroxyicosanoate can now be obtained.
科学的研究の応用
Methyl 14-hydroxyicosanoate has shown promising results in various scientific research fields, such as cancer research, neuroscience, and immunology. In cancer research, Methyl 14-hydroxyicosanoate has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl 14-hydroxyicosanoate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In immunology, Methyl 14-hydroxyicosanoate has been found to modulate the immune response, promoting the production of anti-inflammatory cytokines and reducing the production of pro-inflammatory cytokines.
特性
CAS番号 |
18490-19-2 |
|---|---|
製品名 |
Methyl 14-hydroxyicosanoate |
分子式 |
C21H42O3 |
分子量 |
342.6 g/mol |
IUPAC名 |
methyl 14-hydroxyicosanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h20,22H,3-19H2,1-2H3 |
InChIキー |
WUKNAMAMWHPDDG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
正規SMILES |
CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
同義語 |
14-Hydroxyicosanoic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
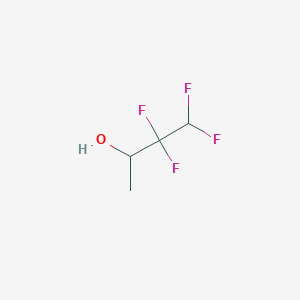
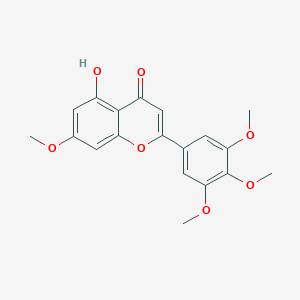
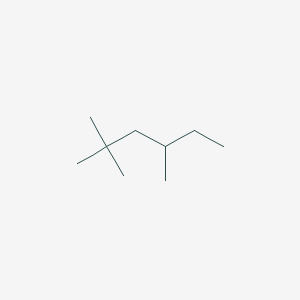
![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
